Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . It is a chiral building block used in various chemical syntheses, particularly in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxetane and benzyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane or piperidine ring can be modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates .
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents targeting various diseases .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring and piperidine moiety play crucial roles in binding to these targets, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
- ®-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
- (S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
Comparison: Compared to its similar compounds, Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable in the synthesis of chiral molecules and in applications requiring specific interactions with biological targets .
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c19-16(21-10-13-5-2-1-3-6-13)18-8-4-7-14(9-18)17-15-11-20-12-15/h1-3,5-6,14-15,17H,4,7-12H2 |
InChI Key |
YPMHVYCSHCRJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC3COC3 |
Origin of Product |
United States |
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